![molecular formula C15H17NO4 B7581103 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581103.png)
4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. The compound has been found to possess various biological properties, making it a promising candidate for the development of novel drugs.
作用機序
The mechanism of action of 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The compound 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. The compound has also been found to induce apoptosis and inhibit the proliferation of cancer cells.
実験室実験の利点と制限
One of the major advantages of using 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions that can be explored in the field of 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid research. One potential direction is the development of novel anticancer drugs based on the structure of this compound. Another direction is the investigation of the compound's potential use in the treatment of other diseases such as inflammatory disorders. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound may also be explored.
合成法
The synthesis of 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid involves the reaction of morpholine-3-carboxylic acid with 4-methylcinnamic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via the formation of an amide bond between the carboxylic acid group of morpholine-3-carboxylic acid and the carboxylic acid group of 4-methylcinnamic acid, followed by the elimination of water to form the final product.
科学的研究の応用
The compound 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid has been extensively studied for its potential applications in drug development. It has been found to possess various biological properties, including anti-inflammatory, antioxidant, and anticancer activities. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of novel anticancer drugs.
特性
IUPAC Name |
4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-11-2-4-12(5-3-11)6-7-14(17)16-8-9-20-10-13(16)15(18)19/h2-7,13H,8-10H2,1H3,(H,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBMDXQYCSDVKO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

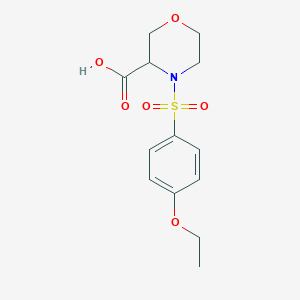
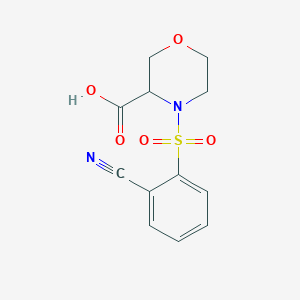

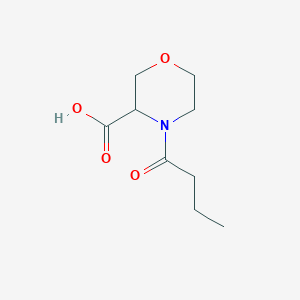
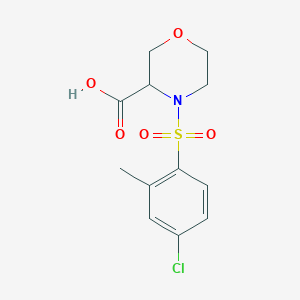
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)

![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)
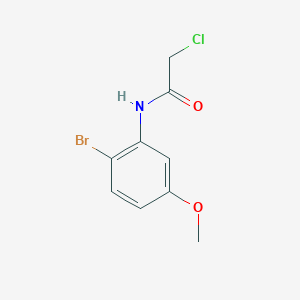

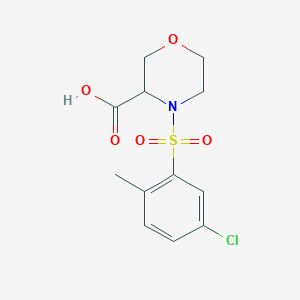
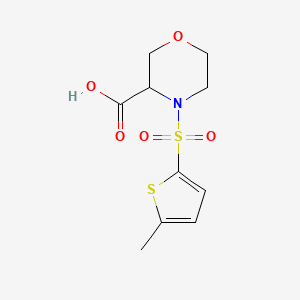
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581112.png)